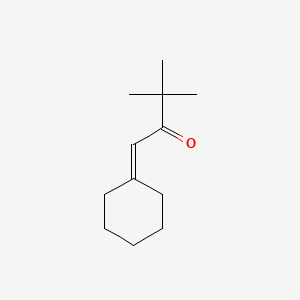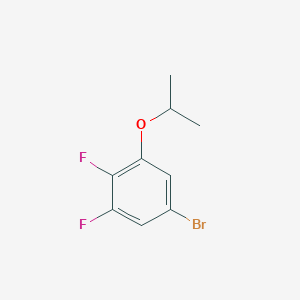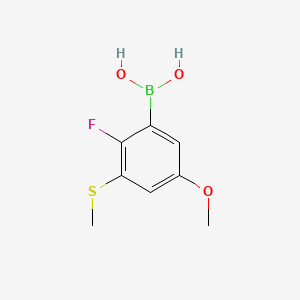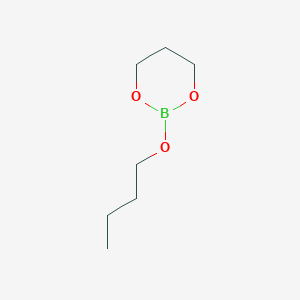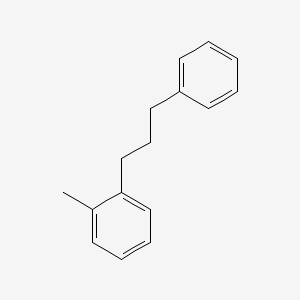
Benzoxazole, 2-amino-5-chloro-6-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoxazole, 2-amino-5-chloro-6-methoxy- is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications. The compound’s structure consists of a benzene ring fused to an oxazole ring, with amino, chloro, and methoxy substituents at specific positions, making it a unique and valuable molecule for various research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including 2-amino-5-chloro-6-methoxy-benzoxazole, typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, a common method involves the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions at room temperature .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance reaction efficiency and yield. Microwave irradiation and other advanced techniques are also utilized to achieve high yields in shorter reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoxazole, 2-amino-5-chloro-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of specific catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole-2,5-dione derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
Benzoxazole, 2-amino-5-chloro-6-methoxy- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it valuable for biological studies.
Medicine: Investigated for its potential as a therapeutic agent in treating infections and cancer.
Industry: Utilized in the development of materials with specific properties, such as fluorescence and conductivity
Wirkmechanismus
The mechanism of action of benzoxazole, 2-amino-5-chloro-6-methoxy- involves targeting specific enzymes and proteins. For instance, it can inhibit DNA topoisomerases, protein kinases, and histone deacetylases, which are involved in cancer cell proliferation. The compound’s molecular structure allows it to interact with these targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to benzoxazole, 2-amino-5-chloro-6-methoxy- include:
- 2-Aminobenzoxazole
- 5-Chloro-2-mercaptobenzoxazole
- 2-Amino-5-chlorobenzoxazole
Uniqueness
What sets benzoxazole, 2-amino-5-chloro-6-methoxy- apart from these similar compounds is the presence of the methoxy group at the 6-position. This unique substitution pattern enhances its biological activity and makes it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
2139-00-6 |
|---|---|
Molekularformel |
C8H7ClN2O2 |
Molekulargewicht |
198.60 g/mol |
IUPAC-Name |
5-chloro-6-methoxy-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H7ClN2O2/c1-12-6-3-7-5(2-4(6)9)11-8(10)13-7/h2-3H,1H3,(H2,10,11) |
InChI-Schlüssel |
GOYJQKVVEOIVCJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)OC(=N2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



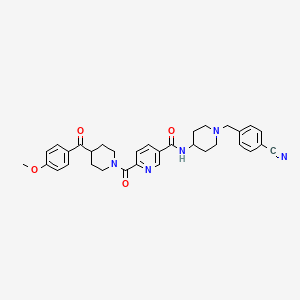
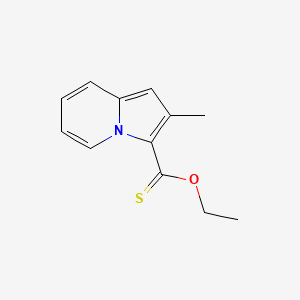
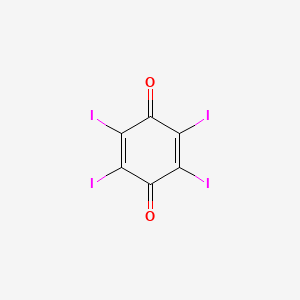
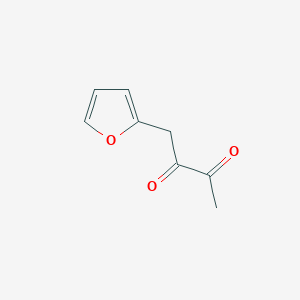
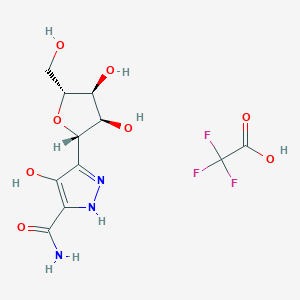
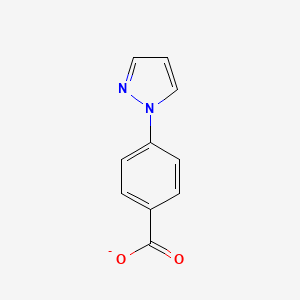
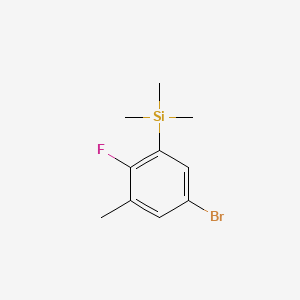
![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14754400.png)
